molecular formula C21H16N4O2S B2697375 2-({6-[(3-methylphenyl)methyl]-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}methyl)benzonitrile CAS No. 2320725-92-4

2-({6-[(3-methylphenyl)methyl]-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}methyl)benzonitrile

Cat. No.: B2697375
CAS No.: 2320725-92-4
M. Wt: 388.45
InChI Key: AQKCFTUPURPXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({6-[(3-methylphenyl)methyl]-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}methyl)benzonitrile (hereafter referred to as Compound A) is a thiazolo-pyrimidine derivative characterized by:

  • A thiazolo[4,3-d]pyrimidine core with 5,7-dione functionalities.
  • A 3-methylbenzyl substituent at position 4.
  • A benzonitrile-substituted methyl group at position 2.

Its molecular formula is C₂₄H₁₉N₄O₂S, with a molecular weight of 443.5 g/mol.

Properties

IUPAC Name

2-[[6-[(3-methylphenyl)methyl]-5,7-dioxo-1,7a-dihydro-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-14-5-4-6-15(9-14)11-25-20(26)19-18(13-28-23-19)24(21(25)27)12-17-8-3-2-7-16(17)10-22/h2-9,13,19,23H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWBHDRKQDNTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3C(=CSN3)N(C2=O)CC4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({6-[(3-methylphenyl)methyl]-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}methyl)benzonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C21H18N4O3SC_{21}H_{18}N_{4}O_{3}S, with a molecular weight of 442.44 g/mol. The structure features a thiazolo-pyrimidine core linked to a benzonitrile moiety. This unique structure may contribute to its biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial , antitumor , and anti-inflammatory properties. The following sections detail specific biological activities associated with this compound.

Antimicrobial Activity

Studies have shown that derivatives of thiazolo-pyrimidine compounds exhibit broad-spectrum antimicrobial activity. For instance:

  • In vitro studies demonstrated that certain thiazolo-pyrimidine derivatives possess potent antibacterial effects against Gram-positive and Gram-negative bacteria, including resistant strains such as Escherichia coli and Staphylococcus aureus .
  • The presence of electron-withdrawing groups in the phenyl ring of the compound enhances its antibacterial potency .

Antitumor Activity

Emerging data suggest that thiazolo-pyrimidine derivatives may also have antitumor effects:

  • Cell line studies indicated that these compounds can inhibit cancer cell proliferation in various types of cancer, including breast and lung cancer .
  • Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolo-pyrimidine derivatives has been noted in several studies:

  • Compounds with similar structures have been shown to reduce inflammatory markers in animal models of arthritis and other inflammatory diseases .
  • The mechanism involves inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for drug development:

  • Side Chains : The presence of flexible side chains containing phenyl groups has been associated with increased antimicrobial activity. Specifically, substituents on the thiazolo ring significantly influence activity against bacterial targets .
  • Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents generally exhibit enhanced potency compared to those with electron-donating groups .

Case Studies

Several case studies highlight the effectiveness of thiazolo-pyrimidine derivatives:

  • Antibacterial Effectiveness : In a study evaluating several derivatives against E. coli, one derivative exhibited an IC50 value of 0.91 μM, indicating strong antibacterial activity .
  • Antitumor Efficacy : A derivative was tested in vitro against breast cancer cell lines and showed significant inhibition of cell growth at concentrations as low as 10 μM .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

a) Thiazolo[3,2-a]pyrimidine Derivatives ()
  • Compound 11b (C₂₂H₁₇N₃O₃S): Features a thiazolo[3,2-a]pyrimidine core with a 4-cyanobenzylidene substituent and a 5-methylfuran group. Key Differences:
  • The ring fusion position (3,2-a vs. 4,3-d) alters electronic distribution and steric accessibility.
  • The benzylidene group (C=CH-Ar) in 11b introduces conjugation, whereas Compound A’s benzonitrile-methyl group provides rigidity and electron withdrawal . Synthetic Yield: 68% (vs.
b) Pyrrolo-Thiazolo-Pyrimidine Hybrids ()
  • Compound 6 (C₃₄H₂₅N₅O₃S₂): Combines a pyrrolo[1,2-c] moiety fused to thiazolo[3,2-a]pyrimidine.
    • Key Differences :
  • The extended fused-ring system increases molecular weight (634.7 g/mol) and complexity.
  • Substituents like 4-methoxyphenyl and triazolo-thiadiazinone introduce diverse reactivity compared to Compound A’s benzonitrile .

Functional Group Comparisons

Compound Core Structure Key Substituents Functional Impact
Compound A Thiazolo[4,3-d]pyrimidine 3-Methylbenzyl, benzonitrile-methyl High polarity, H-bond acceptor (nitrile)
11b () Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran Conjugation-enhanced π-system
12 () Pyrimido[2,1-b]quinazoline 5-Methylfuran, nitrile Planar quinazoline core for intercalation
9 () Thiazolo[3,2-a]pyrimidine 4-Oxo-thiazolidinone, phenyl Chelation potential (thiazolidinone)
Nitrile-Containing Analogues:
  • Compound A and 11b both feature nitrile groups but differ in attachment:
    • Compound A’s nitrile is on a methyl spacer, allowing rotational freedom.
    • 11b’s nitrile is directly conjugated to the benzylidene group, enhancing resonance stabilization .

Physicochemical Properties

Property Compound A 11b () 12 ()
Molecular Weight 443.5 g/mol 403.4 g/mol 318.3 g/mol
Melting Point Not reported 213–215°C 268–269°C
IR Signatures CN: ~2220 cm⁻¹ CN: 2209 cm⁻¹ CN: 2220 cm⁻¹
Solubility Moderate (CN) Low (furan) Low (quinazoline)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.